
AOI 987
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AOI 987 is a near-infrared fluorescent dye belonging to the oxazine class of dyes. It is characterized by its high lipophilicity and low molecular weight (427 Da), which allows it to effectively cross the blood-brain barrier. This compound is specifically designed for near-infrared imaging and has shown significant potential in the detection of amyloid plaques, making it a valuable tool in Alzheimer’s disease research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AOI 987 involves the preparation of an oxazine derivative. The detailed synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the oxazine ring structure. The reaction conditions typically involve the use of solvents such as methanol and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
AOI 987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its fluorescent properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, affecting its chemical and physical properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxazine derivatives, while reduction can produce compounds with altered fluorescent properties .
Aplicaciones Científicas De Investigación
AOI 987 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a fluorescent probe in various chemical analyses and experiments.
Biology: Employed in the study of biological processes, including the detection of amyloid plaques in Alzheimer’s disease research.
Medicine: Utilized in medical imaging techniques to monitor disease progression and evaluate the efficacy of potential treatments.
Industry: Applied in the development of diagnostic tools and imaging agents for various industrial applications .
Mecanismo De Acción
AOI 987 exerts its effects through its ability to bind specifically to amyloid plaques. The compound penetrates the blood-brain barrier and interacts with amyloid plaques, allowing for their visualization using near-infrared fluorescence imaging. The molecular targets of this compound include the amyloid-beta peptides that form the core of these plaques. The binding of this compound to these peptides enhances the fluorescent signal, enabling the detection and monitoring of plaque formation and progression .
Comparación Con Compuestos Similares
Similar Compounds
Nile Red: Another fluorescent dye used for imaging purposes, but with different spectral properties.
CRANAD-2: A curcumin-derivatized near-infrared probe used for detecting amyloid-beta deposits.
HEPES: A buffering agent that has shown potential in disaggregating amyloid plaques
Uniqueness of AOI 987
This compound is unique due to its high lipophilicity and ability to cross the blood-brain barrier effectively. Its specific interaction with amyloid plaques and the resulting strong fluorescent signal make it a valuable tool for noninvasive imaging and monitoring of Alzheimer’s disease progression. Compared to other similar compounds, this compound offers a combination of high sensitivity and specificity in detecting amyloid plaques .
Propiedades
Número CAS |
846022-21-7 |
|---|---|
Fórmula molecular |
C₁₈H₁₈N₃O₃BF₄ |
Peso molecular |
411.16 |
Sinónimos |
3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


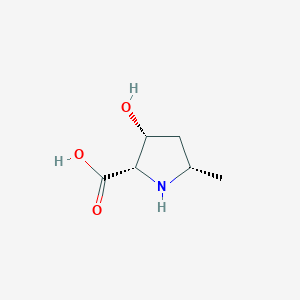
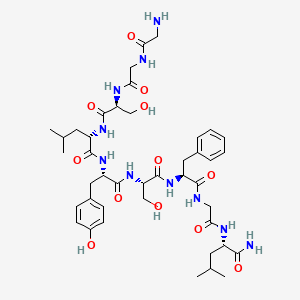
![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
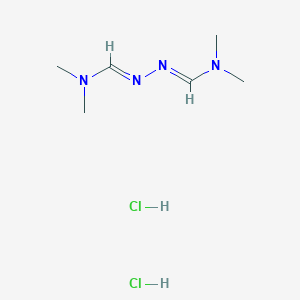
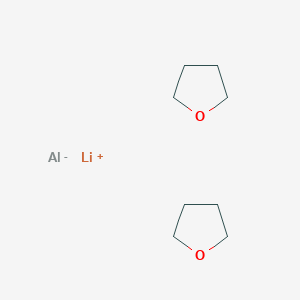
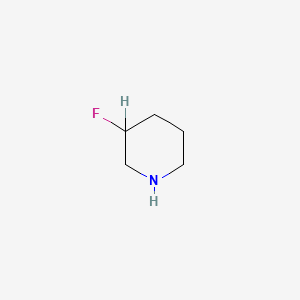
![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)
